Ethene;4-hydroxypent-3-en-2-one;rhodium is a complex organometallic compound that consists of ethene, 4-hydroxypent-3-en-2-one, and rhodium. This compound is notable for its catalytic properties, particularly in organic synthesis. The presence of the rhodium center enhances its ability to facilitate various chemical reactions, making it a valuable compound in both academic research and industrial applications.
This compound can be classified as an organometallic complex due to the coordination of a metal (rhodium) with organic ligands (ethene and 4-hydroxypent-3-en-2-one). It is often used in catalysis and has garnered attention for its potential applications in medicinal chemistry and materials science. The molecular formula for this compound is , with a molecular weight of approximately 259.13 g/mol .
The synthesis of Ethene;4-hydroxypent-3-en-2-one;rhodium typically involves the coordination of rhodium with ethene and 4-hydroxypent-3-en-2-one. One common synthetic route includes:
In industrial settings, large-scale reactors are employed where reactants are continuously fed into the system. Reaction conditions such as solvent choice, temperature, and pressure are optimized to enhance yield and purity .
The molecular structure of Ethene;4-hydroxypent-3-en-2-one;rhodium features a rhodium center coordinated to two ligands: ethene and 4-hydroxypent-3-en-2-one. The structural representation can be described using its InChI and SMILES notations:
InChI=1S/C5H8O2.2C2H4.Rh/c1-4(6)3-5(2)7;2*1-2;/h3,6H,1-2H3;2*1-2H2;CC(=CC(=O)C)O.C=C.C=C.[Rh] .The compound's empirical data includes:
Ethene;4-hydroxypent-3-en-2-one;rhodium participates in several chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled temperatures and pressures to ensure desired pathways are followed .
The mechanism by which Ethene;4-hydroxypent-3-en-2-one;rhodium operates involves the coordination of the rhodium center with substrates, facilitating bond activation and transformation into desired products. This process generally involves:
The physical properties include:
Key chemical properties include:
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Formula | C9H16O2Rh |
| Molecular Weight | 259.13 g/mol |
| IUPAC Name | Ethene;4-hydroxypent-3-en-2-one;rhodium |
| InChI Key | AFQSOHSPTULSFS-UHFFFAOYSA-N |
Ethene;4-hydroxypent-3-en-2-one;rhodium has diverse applications in scientific research:
This compound stands out due to its unique properties imparted by the rhodium center, making it a significant focus in both academic research and industrial applications.
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0